molecular formula C9H14ClNO2 B1271855 1-Amino-3-phenoxypropan-2-ol hydrochloride CAS No. 4287-20-1

1-Amino-3-phenoxypropan-2-ol hydrochloride

Cat. No.: B1271855
CAS No.: 4287-20-1
M. Wt: 203.66 g/mol
InChI Key: DLPNVEWPVBNLHE-UHFFFAOYSA-N
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Description

1-Amino-3-phenoxypropan-2-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a phenoxy group, and a propanol backbone.

Preparation Methods

The synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride typically involves the reaction of phenol with epichlorohydrin to form 3-phenoxy-1,2-epoxypropane. This intermediate is then reacted with ammonia to yield 1-amino-3-phenoxypropan-2-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-3-phenoxypropan-2-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-phenoxypropan-2-ol hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Amino-3-phenoxypropan-2-ol hydrochloride can be compared with similar compounds such as 1-amino-3-phenoxypropan-2-ol and 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol. These compounds share structural similarities but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-amino-3-phenoxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-6-8(11)7-12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPNVEWPVBNLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369357
Record name 3-Amino-1-Phenoxy-2-Propanol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4287-20-1
Record name 2-Propanol, 1-amino-3-phenoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4287-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-Phenoxy-2-Propanol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-(2-hydroxy-3-phenoxypropyl)pyrrolidine-2,5-dione (3.5 g, 13.1 mmol) (as shown at 3 above) in HCl (12N, 20 mL) and ethanol (20 mL) was heated to reflux for 6 hours. After thin layer chromatography (TLC) showed the reaction was complete, the mixture was concentrated in vacuum to give a white residue, which was taken up in water (20 mL) and washed with ether (3*50 mL). The aqueous phase was concentrated to give crude product, which was crystallized from methanol to give 2.9 g of 1-amino-3-phenoxypropan-2-ol hydrochloride (as shown at 4).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Succinimido-3-phenoxy-2-propanol (16 gm, 0.06 mole) was dissolved in 100 mL conc. HCl and 100 mL ethanol and heated to reflux for 6 hours. After the reaction, the mixture was evaporated to a white residue which was thentaken up in 25 mL water and washed with 3×50 mL ether. The aqueous phase was then evaporated and the white-residue recrystallized from ethanol to provide 8.3 gm (69%) of white crystals: mp 226°-228°. The NMR spectrum was consistent with the assignedstructure and the elemental analysis was consistent with the molecular formula C9H14NO2Cl.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
69%

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